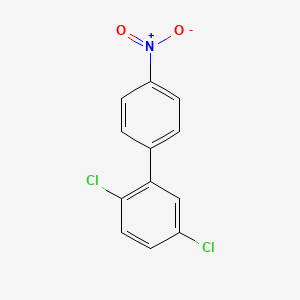

2,5-Dichloro-4'-nitrobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2765-22-2 |

|---|---|

Molecular Formula |

C12H7Cl2NO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

1,4-dichloro-2-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-6-12(14)11(7-9)8-1-4-10(5-2-8)15(16)17/h1-7H |

InChI Key |

RYLQRTVVXONZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 2,5 Dichloro 4 Nitrobiphenyl and Its Congeners

Established Cross-Coupling Methodologies for Biphenyl (B1667301) Core Construction

Transition metal-catalyzed cross-coupling reactions are central to modern organic synthesis, providing powerful tools for the construction of biaryl systems. These methods generally involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, typically palladium or nickel.

Suzuki-Miyaura Coupling Protocols for Halogenated Nitrobiphenyls

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. organic-chemistry.orglibretexts.org It involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org A base is required to activate the organoboron reagent. organic-chemistry.org

For the synthesis of 2,5-dichloro-4'-nitrobiphenyl, this could involve the coupling of 2,5-dichlorophenylboronic acid with 1-halo-4-nitrobenzene or, alternatively, the reaction of (4-nitrophenyl)boronic acid with 1,2-dichloro-4-halobenzene. The choice of reactants can be influenced by the availability of starting materials and the desired final product. The reaction is known to tolerate a wide range of functional groups and can be carried out under relatively mild conditions. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the biphenyl and regenerate the catalyst. rsc.org

The synthesis of various substituted biphenyls has been successfully achieved using Suzuki-Miyaura coupling. For instance, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl was synthesized with an 81% yield through the coupling of 2-iodo-4-nitrofluorobenzene and (2-bromophenyl)boronic acid. rsc.org Similarly, various fluorinated biphenyls have been prepared by reacting aryl halides with fluorinated boronic acids in the presence of a palladium catalyst. rsc.org The palladium-catalyzed cross-coupling of arylboronic acids with aryl bromides is an excellent method for the stoichiometric synthesis of mononitrobiphenyls. researchgate.net This reaction is not highly sensitive to steric hindrance and allows the nitro group to be present on either the aryl bromide or the arylboronic acid. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |

| 2-iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst/PPh3 | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% rsc.org |

| Aryl halide | Fluorinated boronic acid | Palladium catalyst/K3PO4 | Fluorinated biphenyl | Not specified rsc.org |

| Aryl bromide | Arylboronic acid | Palladium catalyst | Mononitrobiphenyl | Not specified researchgate.net |

Nickel-Catalyzed Approaches in Diaryl Ether and Biphenyl Synthesis

While palladium catalysts are prevalent, nickel-based systems offer a cost-effective and highly reactive alternative for cross-coupling reactions. rsc.orgwikipedia.org Nickel catalysts are particularly effective for coupling aryl chlorides, which are often less reactive than bromides or iodides. rsc.org The synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) has been achieved by reacting p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst. google.com This method avoids the use of more expensive palladium catalysts. google.com

Nickel-catalyzed cross-coupling reactions have been successfully used in the synthesis of various biphenyl derivatives. For example, the Kumada coupling, which utilizes a Grignard reagent, can be catalyzed by either nickel or palladium. rsc.org However, nickel catalysts are often preferred due to the high reactivity of organomagnesium compounds and the lower cost and toxicity of nickel. rsc.org Nickel catalysts can also be employed in Suzuki-Miyaura type reactions. Furthermore, nickel catalysis has been shown to be effective in the activation of typically inert C-F bonds for the synthesis of 2-arylbenzofurans. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| p-chlorophenyl magnesium halide | 2-nitro-halogenobenzene | Nickel catalyst | 4'-chloro-2-nitrobiphenyl | 65% google.com |

| Chloromethylbenzene | (methoxyphenyl)magnesium bromide | Ni complex | 4'-methoxy-2-methyl-biphenyl | 87% rsc.org |

| 5-bromo-2-fluorobenzofuran | Phenylboronic acid | Nickel catalyst | 2-phenyl-5-bromobenzofuran | Not specified beilstein-journals.org |

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Negishi, Kumada, Hiyama)

Several other transition metal-catalyzed reactions are valuable for biphenyl synthesis.

Stille Coupling: This reaction pairs an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to many functional groups. rsc.orgwikipedia.org However, the toxicity of tin compounds is a significant drawback. rsc.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

Negishi Coupling: This method employs an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgen-academic.com The Negishi coupling is known for its high chemo- and regioselectivity in the synthesis of unsymmetrical biaryls. researchgate.net Organozinc compounds are generally more reactive than organoboron or organotin reagents, which can be advantageous but also requires more careful handling. wikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. rsc.orgresearchgate.net It is a powerful method for forming C-C bonds, though the high reactivity of Grignard reagents can limit its functional group compatibility. rsc.org

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, activated by a fluoride (B91410) source and catalyzed by palladium. rsc.orgnih.gov Organosilanes are attractive coupling partners due to their low toxicity, stability, and availability. rsc.org This method tolerates a wide range of functional groups and can be performed under mild conditions. rsc.org

Classical and Emerging Carbon-Carbon Bond Formation Routes

Before the advent of transition metal-catalyzed cross-coupling, classical methods were the primary means of synthesizing biphenyls. While often superseded by modern techniques, these reactions still hold a place in organic synthesis.

Wurtz-Fittig and Ullmann Reactions in Diaryl Synthesis

Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. testbook.comwikipedia.orgbyjus.com It is a modification of the Wurtz reaction, which couples two alkyl halides. testbook.com The Wurtz-Fittig reaction can be used to synthesize substituted aromatic compounds. testbook.combyjus.com However, it often suffers from side reactions and low yields, limiting its applicability, particularly for the synthesis of unsymmetrical biphenyls where a mixture of products is often formed. testbook.comwikipedia.org The mechanism is thought to proceed through either a radical pathway or an organoalkali intermediate. byjus.com

Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biphenyl. byjus.comiitk.ac.inwikipedia.org The reaction typically requires high temperatures. byjus.com While effective for symmetrical biphenyls, the synthesis of unsymmetrical biphenyls via the Ullmann reaction can be achieved by using one reactant in excess, though this can be inefficient. byjus.comwikipedia.org Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions and with better yields. nih.gov Template-directed intramolecular Ullmann coupling has been used to synthesize 2,2'-disubstituted unsymmetrical biphenyls. rsc.org

| Reaction | Reactants | Reagent/Catalyst | Product Type | Key Limitations |

| Wurtz-Fittig | Aryl halide + Alkyl halide | Sodium metal | Substituted aromatic compounds | Side reactions, low yields, mixture of products testbook.comwikipedia.org |

| Ullmann | Two aryl halides | Copper | Symmetrical biphenyls | Harsh conditions, poor yields for unsymmetrical products byjus.comwikipedia.orgnih.gov |

Derivatization and Functionalization of the this compound Core

The structural framework of this compound, characterized by a biphenyl system with distinct electronic and steric properties on each ring, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group on one ring and the presence of chloro substituents on the other create a molecule with differentiated reactivity, enabling selective modifications. This section explores several key strategies for the derivatization and functionalization of this biphenyl core and its congeners.

Halogenation and Amination Strategies on Biphenyl Systems

Halogenation and amination are fundamental transformations in organic synthesis, allowing for the introduction of versatile functional groups that can serve as handles for further modifications. mt.comwikipedia.org In the context of dichlorobiphenyl systems, these reactions are crucial for creating a diverse range of derivatives.

Halogenation:

Halogenation of biphenyls typically proceeds via electrophilic aromatic substitution, where the regioselectivity is governed by the electronic nature of the existing substituents. wikipedia.org For a biphenyl system like 2,5-dichlorobiphenyl, the directing effects of the chlorine atoms would need to be considered for further halogenation. However, a more common and controlled approach to synthesizing specific halogenated biphenyls involves the coupling of pre-halogenated precursors. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biphenyl linkages. rsc.org

A representative synthesis of a halogenated biphenyl derivative involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. For example, the synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl (a related halogenated nitrobiphenyl) was achieved through the Suzuki-Miyaura cross-coupling of 2-iodo-4-nitrofluorobenzene with a bromophenylboronic acid. rsc.org This highlights a general strategy where the desired halogen substitution pattern is established on the individual aromatic rings before the biphenyl core is constructed.

Amination:

Direct amination of aryl halides, such as dichlorobiphenyls, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone for forming C-N bonds. acs.org For example, the amination of 2',5'-dichloro-4-bromobiphenyl has been reported using aqueous ammonia (B1221849) in the presence of a palladium catalyst and a suitable ligand like Xantphos, yielding the corresponding amine with high regioselectivity.

An alternative to direct amination is the reduction of a nitro group, which is already present in this compound. This can be readily accomplished using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the corresponding amine, [1,1'-Biphenyl]-4-amine, 2',5'-dichloro-. This two-step sequence of nitration followed by reduction is a common and effective method for introducing an amino group onto an aromatic ring.

A summary of a representative amination strategy is presented in the table below:

| Reaction | Reagents and Conditions | Product | Yield |

| Buchwald-Hartwig Amination | 2',5'-Dichloro-4-bromobiphenyl, aq. NH₃, Pd₂(dba)₃, Xantphos, t-BuONa, Toluene, 100°C | [1,1'-Biphenyl]-4-amine, 2',5'-dichloro- | 82% |

| Nitro Group Reduction | 4-Bromo-2',5'-dichlorobiphenyl coupled with a nitro-containing boronic acid, followed by H₂, 10% Pd/C, EtOH, 25°C | [1,1'-Biphenyl]-4-amine, 2',5'-dichloro- | 92% (for reduction step) |

Targeted Nitration Reactions in Aromatic Systems

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. The position of nitration is directed by the activating or deactivating nature of the substituents already present on the ring. In the case of synthesizing this compound, the strategy involves the nitration of one of the precursor rings before the coupling reaction.

For instance, the nitration of biphenyl itself with nitric acid can lead to a mixture of 2-nitro- and 4-nitro-1,1'-biphenyl, with the para-isomer being the major product. rsc.org To achieve the specific substitution pattern of this compound, a more controlled approach is necessary. This typically involves the coupling of a 2,5-dichlorophenyl-containing precursor with a 4-nitrophenyl-containing precursor.

One synthetic route involves a Suzuki-Miyaura coupling between 2,5-dichlorophenylboronic acid and a 4-halonitrobenzene (e.g., 4-bromonitrobenzene). In this strategy, the nitro group is already in the desired position on one of the rings, and the coupling reaction forms the biphenyl core.

Another approach could involve the nitration of 2,5-dichlorobiphenyl. The directing effects of the two chlorine atoms would influence the position of the incoming nitro group. However, this can sometimes lead to a mixture of isomers. A study on the nitration of 3,5-dichloroanisole (B44140) resulted in a mixture of nitro isomers, highlighting the challenges in achieving high regioselectivity in some systems. researchgate.net

A documented synthesis of 4'-chloro-2-nitrobiphenyl (a related compound) utilizes the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst. google.com This again demonstrates the strategy of using pre-functionalized rings to control the final substitution pattern.

Radical-Mediated Functionalization of Nitroaromatics

Radical chemistry offers alternative pathways for the functionalization of aromatic compounds, including nitroaromatics. acs.orgresearchgate.net These reactions often proceed under different conditions and can provide complementary reactivity to traditional ionic reactions. researchgate.net

Nitrogen-centered radicals can be generated and used for C-H amination and other C-N bond-forming reactions. acs.org While direct radical-mediated functionalization of the this compound core is not extensively documented, the principles of radical chemistry can be applied to its precursors or derivatives.

For instance, radical-mediated C-H functionalization has been used to graft alkyl groups onto nitrobenzene (B124822) to form N-alkylanilines. rsc.org This type of reaction could potentially be adapted to functionalize the nitro-substituted ring of this compound or its derivatives. The mechanism often involves the generation of a radical species that can add to the aromatic ring. acs.org

Radical reactions can also be used for difunctionalization of alkenes and other unsaturated systems, which could be a strategy to build more complex structures from functionalized biphenyl precursors. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Aromatics

The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (like a halogen) on an aromatic ring, facilitates nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction mechanism is distinct from the more common electrophilic aromatic substitution. masterorganicchemistry.com

In the case of this compound, the nitro group is on a separate ring from the chloro substituents. Therefore, direct SNAr of the chlorine atoms is not activated by this nitro group. However, if a halogen were present on the same ring as the nitro group, in the ortho or para position, it would be susceptible to SNAr.

For example, p-chloronitrobenzene readily reacts with nucleophiles like hydroxide (B78521) or methoxide (B1231860) to replace the chlorine atom. libretexts.orgjuniperpublishers.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. libretexts.org

This principle is widely used in synthesis. For example, 2,4-dinitrofluorobenzene is used to label the N-terminal amino acids of proteins via an SNAr reaction. libretexts.org In the context of biphenyls, if a precursor like 1-fluoro-4-nitrobenzene (B44160) were used in a coupling reaction, subsequent SNAr reactions could be performed on the nitro-activated ring.

The table below summarizes the conditions for a typical SNAr reaction:

| Substrate | Nucleophile | Conditions | Product |

| p-Chloronitrobenzene | Hydroxide ion (OH⁻) | 130 °C | p-Nitrophenol |

| 2,4-Dinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4-Dinitrophenol (B41442) |

This highlights that the reactivity in SNAr reactions is highly dependent on the degree of activation by electron-withdrawing groups. libretexts.org

Mechanistic Investigations of Reactions Involving 2,5 Dichloro 4 Nitrobiphenyl

Elucidation of Organic Reaction Mechanisms

The elucidation of organic reaction mechanisms is a cornerstone of organic chemistry, providing a detailed, step-by-step description of how a reaction proceeds. youtube.com This process involves identifying reactants, products, and any transient intermediates or transition states. dalalinstitute.comwesternsydney.edu.au For a molecule such as 2,5-dichloro-4'-nitrobiphenyl, understanding its reaction mechanisms is key to predicting its chemical behavior and reactivity. The presence of two chlorine atoms and a nitro group on the biphenyl (B1667301) structure offers multiple avenues for chemical transformation. lookchem.com

Organic reactions are broadly classified into several types, including substitution, addition, elimination, and rearrangement reactions. dalalinstitute.comsolubilityofthings.com The specific mechanism a reaction follows is determined by various factors, such as the structure of the substrate, the nature of the reagent, and the reaction conditions. westernsydney.edu.au For instance, the electron-withdrawing nature of the nitro group in this compound can significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions. pressbooks.pubmasterorganicchemistry.com

Key methods for elucidating reaction mechanisms include:

Product Analysis: Identifying all products, including byproducts, provides clues about the reaction pathway. dalalinstitute.com

Isotopic Labeling: Replacing an atom with its isotope can help track its position throughout the reaction.

Stereochemical Studies: Examining the stereochemistry of the products can reveal the geometry of the transition states.

Kinetic Studies: Measuring the rate of a reaction and its dependence on the concentration of reactants can help identify the rate-determining step. scirp.org

Detailed Studies of Transition-Metal-Catalyzed Pathways

Transition-metal-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ethernet.edu.et For the synthesis and transformation of biphenyl derivatives like this compound, transition metals such as palladium and nickel play a pivotal role. google.com

One of the most important classes of reactions for synthesizing biphenyls is the Suzuki cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. sigmaaldrich.cn The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex. rsc.org

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex. rsc.org

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

In the context of this compound, a plausible synthetic route could involve the Suzuki coupling of a dichlorophenylboronic acid with a nitrophenyl halide, or vice versa. Mechanistic studies have revealed that electron-withdrawing groups, such as the nitro group, can sometimes present challenges in the transmetalation step. sigmaaldrich.cn

Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative to palladium-catalyzed processes. For instance, the reaction of p-chlorophenylmagnesium halide with 2-nitrohalobenzene in the presence of a nickel catalyst can produce 4'-chloro-2-nitrobiphenyl (B3055000). google.com

Other transition-metal-catalyzed reactions involving nitroarenes include denitrative couplings, where the nitro group itself is replaced. For example, palladium-catalyzed denitrative Sonogashira coupling allows for the reaction of nitroarenes with terminal alkynes. acs.org

| Catalyst System | Reaction Type | Reactants | Product | Key Mechanistic Feature |

| Palladium/Phosphine Ligand | Suzuki Coupling | Aryl Halide, Arylboronic Acid | Biphenyl Derivative | Oxidative addition, transmetalation, reductive elimination cycle. rsc.org |

| Nickel/Phosphine Ligand | Kumada Coupling | Aryl Halide, Grignard Reagent | Biphenyl Derivative | Similar to Suzuki, but with an organomagnesium reagent. google.com |

| Palladium/Copper | Sonogashira Coupling | Nitroarene, Terminal Alkyne | Aryl Alkyne | Denitrative coupling where the nitro group is replaced. acs.org |

| Copper Catalyst | Ullmann Condensation | Nitroarene, Phenol | Diaryl Ether | Proposed to proceed via oxidative hydroxylation and nucleophilic attack. acs.org |

Understanding Nucleophilic Aromatic Substitution Mechanisms in Chlorinated Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, particularly those activated by electron-withdrawing groups. pressbooks.pubwikipedia.org In chlorinated nitroaromatics like this compound, the nitro group plays a crucial role in facilitating this reaction. The SNAr mechanism is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination pathway. pressbooks.publibretexts.org

The generally accepted mechanism for SNAr reactions is as follows:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom). This step is usually the rate-determining step. masterorganicchemistry.com The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination of the Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to the leaving group is critical for the stabilization of the negatively charged Meisenheimer complex. pressbooks.pubwikipedia.org This stabilization occurs through delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org In this compound, the nitro group is on a separate ring, but its electron-withdrawing effect can still influence the reactivity of the chlorinated ring.

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.com This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to attack. masterorganicchemistry.com

Radical Reaction Pathways and Nitrogen-Centered Radical Intermediates

While many reactions of nitroaromatic compounds proceed through ionic mechanisms, radical pathways offer alternative routes for transformation. dalalinstitute.com Radical reactions involve species with unpaired electrons and are often initiated by heat or light.

Nitrogen-centered radicals are highly reactive intermediates that can be generated from nitro compounds. nih.govrsc.org The reduction of a nitro group can lead to the formation of a nitro anion radical, which can then undergo further reactions. For example, the photoredox-catalyzed reduction of O-aryl oximes can generate iminyl radicals. nih.gov

In the context of this compound, radical reactions could be initiated by the homolytic cleavage of a carbon-chlorine bond or by transformations involving the nitro group. The atmospheric oxidation of polychlorinated biphenyls (PCBs) initiated by hydroxyl (•OH) radicals has been studied, revealing complex reaction pathways that can lead to the formation of various degradation products, including hydroxylated PCBs and even more toxic compounds like polychlorinated dibenzofurans (PCDFs). science.govscience.gov

The generation of nitrogen-centered radicals from nitroaromatic compounds can lead to a variety of synthetic transformations, including:

Cyclizations: Intramolecular radical addition to double bonds can form cyclic structures. nih.gov

Homolytic Aromatic Substitution (HAS): A radical can add to an aromatic ring, followed by the loss of a hydrogen atom to yield a substituted aromatic compound. acs.org

Dimerizations: Two radicals can combine to form a new bond.

The study of these radical pathways is essential for understanding the environmental fate of chlorinated nitroaromatics and for developing novel synthetic methodologies. science.gov

Biotransformation Mechanisms of Nitro and Chlorinated Biphenyls

Biotransformation refers to the metabolic processes by which living organisms modify chemical substances. nih.gov For xenobiotics like this compound, biotransformation is a key determinant of their persistence, toxicity, and ultimate fate in the environment and in biological systems. scholaris.ca These processes are generally divided into Phase I and Phase II metabolism. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the compound. nih.gov For chlorinated nitroaromatics, key Phase I reactions include:

Reduction of the Nitro Group: The nitro group (–NO₂) can be sequentially reduced to a nitroso (–NO), hydroxylamino (–NHOH), and finally an amino (–NH₂) group. This reduction is often a critical step in the metabolic activation of nitroaromatic compounds. semanticscholar.orgwho.int

Oxidation: The aromatic rings can be hydroxylated by cytochrome P450 enzymes. nih.gov

Phase II Reactions: In these reactions, an endogenous molecule (like glucuronic acid, sulfate (B86663), or glutathione) is conjugated to the functional group introduced in Phase I. This further increases water solubility and facilitates excretion. nih.gov

The biotransformation of a related compound, nitrofen (B51676) (2,4-dichloro-4'-nitrodiphenyl ether), has been studied, revealing that the reduction of the nitro group is a principal metabolic pathway. semanticscholar.org The resulting amino metabolite can then undergo further oxidation. semanticscholar.org It is plausible that this compound would undergo similar biotransformation pathways, starting with the reduction of the nitro group.

| Phase | Reaction Type | Enzyme System (Example) | Potential Transformation of this compound |

| Phase I | Reduction | Nitroreductases | Reduction of the nitro group to nitroso, hydroxylamino, and amino groups. semanticscholar.org |

| Phase I | Oxidation | Cytochrome P450 | Hydroxylation of the aromatic rings. nih.gov |

| Phase II | Conjugation | Glucuronyltransferases | Addition of glucuronic acid to a hydroxyl group. |

| Phase II | Conjugation | Sulfotransferases | Addition of a sulfate group to a hydroxyl group. |

Computational and Theoretical Chemical Studies of 2,5 Dichloro 4 Nitrobiphenyl

Quantum Chemical Calculation Methodologies for Aromatic Systems

Quantum chemical calculations are fundamental in predicting the properties and reactions of molecules. rsc.org These methods are used to analyze reaction mechanisms, estimate reaction pathways, and predict unknown reactions, which can guide experimental investigations. rsc.org For aromatic systems like 2,5-dichloro-4'-nitrobiphenyl, a variety of quantum chemical methods are employed to understand their complex electronic nature.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules. nih.gov It is considered an indispensable tool for chemists to understand and predict molecular properties. nih.gov Different functionals, such as B3LYP, are often paired with various basis sets, like 6-311++G(2d,2p), to perform these calculations using software like Gaussian. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results and can be benchmarked against experimental data. nih.gov For instance, methods like M06-2X and ωB97X-D are also popular for their accuracy in energy calculations. nih.gov These computational tools allow for the detailed analysis of molecular geometries, electronic structures, and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

DFT is a powerful tool for investigating the structural and electronic characteristics of molecules. d-nb.info It provides a framework for calculating various molecular properties that are key to understanding a compound's behavior. researchgate.netd-nb.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.commalayajournal.org

The HOMO-LUMO gap can be used to predict the stability of a molecule. malayajournal.org For many organic molecules, this gap is a key factor in determining their electronic transitions and charge transfer properties. malayajournal.org Theoretical calculations of HOMO and LUMO energies can provide insights into the electronic behavior and potential applications of a compound. acs.org

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO, indicating chemical reactivity and stability. |

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a crucial process in many organic molecules, particularly those with electron-donating and electron-accepting groups. rsc.org In push-pull biphenyl (B1667301) derivatives, the ICT process can be influenced by factors like solvent polarity and molecular geometry. rsc.org For example, in some nitrobiphenyl compounds, the nitro group acts as a strong electron-withdrawing group, facilitating ICT. rsc.org

The study of ICT dynamics can reveal how a molecule behaves in its excited states. rsc.org Computational methods like DFT and time-dependent DFT (TDDFT) are used to corroborate experimental findings from techniques such as transient absorption spectroscopy. rsc.org These studies can elucidate the structural changes, such as twisting of molecular fragments, that accompany the charge transfer process. rsc.orgacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. malayajournal.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netwolfram.com Typically, red indicates regions of negative potential (electrophilic attack sites), blue indicates regions of positive potential (nucleophilic attack sites), and green represents neutral regions. malayajournal.orgresearchgate.netwolfram.com

MEP analysis is widely used to understand intermolecular interactions and chemical reactivity. researchgate.netrsc.org It provides a visual representation of where a molecule is likely to interact with other species. dtic.mil For substituted aromatic compounds, MEP can be a reliable indicator of substituent effects on the molecule's electronic properties. rsc.org

Orbital Theory and Reactivity Prediction

Orbital theory, particularly FMO theory, is a cornerstone for predicting the reactivity of chemical compounds. libretexts.org By analyzing the interactions between the frontier orbitals of reacting molecules, chemists can predict the outcomes of chemical reactions. numberanalytics.comimperial.ac.uk For instance, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a common way to rationalize reaction pathways. libretexts.org

Quantum chemical calculations can be used to estimate the energies of transition states and reaction equilibria, providing a quantitative basis for reactivity predictions. rsc.org These theoretical predictions can then be used to design new catalysts, explore synthetic routes, and understand complex reaction mechanisms before undertaking expensive and time-consuming experimental work. rsc.org

Simulation of Reaction Kinetics (e.g., Rice-Ramsperger-Kassel-Marcus Theory for Atmospheric Oxidation)

The atmospheric persistence and long-range transport of polychlorinated biphenyls are significantly influenced by their reaction kinetics, particularly with hydroxyl (OH) radicals, which are the primary daytime oxidants in the troposphere. researchgate.net Understanding the degradation pathways and rates is crucial for assessing the environmental impact of compounds like this compound.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical tool employed to calculate the rate constants of unimolecular reactions in the gas phase. researchgate.netnih.gov This theory is particularly valuable for complex atmospheric reactions that proceed through the formation of an energized adduct, such as the addition of an OH radical to an aromatic ring of a PCB. researchgate.net

The application of RRKM theory to the atmospheric oxidation of PCBs involves several computational steps:

Mapping the Potential Energy Surface (PES): Quantum chemical methods, such as density functional theory (DFT), are used to calculate the energies of reactants, transition states, intermediates, and products for all plausible reaction pathways. researchgate.netuhasselt.be

Calculating Vibrational Frequencies: The vibrational frequencies and rotational constants of the stationary points on the PES are computed. These are essential inputs for the RRKM calculations. uhasselt.be

Calculating Microcanonical Rate Constants: RRKM theory is then used to calculate the energy-dependent microcanonical rate constant, k(E), for each reaction step. grafiati.com

Solving the Master Equation: The pressure and temperature-dependent rate constants are obtained by solving the master equation, which accounts for collisional energy transfer between the energized adduct and bath gases (like N₂ and O₂ in the atmosphere). researchgate.net

Table 1: Illustrative Data for RRKM Calculations in Atmospheric Oxidation of Aromatic Compounds This table provides a conceptual overview of the types of data generated in RRKM studies, based on findings for related aromatic compounds.

| Parameter | Description | Illustrative Value/Finding |

| Reaction Type | Initial step in atmospheric degradation | OH radical addition to the aromatic ring |

| Computational Method | Method for PES calculation | M06-2X/aug-cc-pVTZ // M06-2X/6-311+G(d,p) researchgate.net |

| Activation Energy (Ea) | Energy barrier for a reaction step | Typically low for OH addition to aromatic rings |

| Rate Constant (k) | Calculated rate of reaction | Can vary significantly with temperature and pressure researchgate.net |

| Atmospheric Lifetime | Estimated time for degradation | Can range from days to weeks for PCBs researchgate.net |

Note: The values and methods in this table are illustrative and based on studies of related polychlorinated biphenyls and aromatic compounds. Specific experimental or computational data for this compound is not available in the cited sources.

Intermolecular Interactions and Molecular Complex Formation

The physical properties and biological activity of this compound in the solid state are dictated by the intricate network of intermolecular interactions within its crystal lattice. Computational studies are instrumental in dissecting these forces, which include halogen bonding and van der Waals interactions.

Halogen Bonding Analysis in Dichloro-Biphenyl Systems

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). mdpi.com This counter-intuitive attraction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. mdpi.com In dichloro-biphenyl systems, the chlorine atoms can participate in such interactions.

The strength and geometry of halogen bonds are influenced by several factors:

The nature of the halogen: The strength generally increases down the group (I > Br > Cl > F). researchgate.net

The electron-withdrawing character of the attached group: More electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds. researchgate.net

The nature of the halogen bond acceptor: Electron-rich atoms like oxygen or nitrogen, or even π-systems, can act as halogen bond acceptors. mdpi.com

In the case of this compound, the chlorine atoms attached to one phenyl ring can potentially form halogen bonds with the electronegative oxygen atoms of the nitro group on a neighboring molecule. Computational analyses, such as mapping the molecular electrostatic potential (MEP), can predict the locations and strengths of these potential interactions. researchgate.net For example, studies on 2,5-dichloro-1,4-benzoquinone (B146525) have provided experimental and theoretical evidence for the attractive nature of C−Cl···O halogen bonds in the crystalline lattice. researchgate.net

Table 2: Key Characteristics of Halogen Bonding in Dichloro-Aromatic Systems

| Feature | Description |

| Donor Atom | Chlorine atom in the C-Cl bond |

| Acceptor Atom | Typically an electronegative atom like Oxygen (e.g., from a nitro group) or Nitrogen |

| Interaction Geometry | Highly directional, with the C-Cl···O angle tending towards linearity (approx. 180°) |

| Interaction Strength | Weaker than covalent bonds but significant in crystal engineering |

| Evidence | Short intermolecular distances (less than the sum of van der Waals radii) and specific bond angles in crystal structures mdpi.com |

Environmental Transformation Pathways and Degradation Studies of Dichloro Nitrobiphenyls

Atmospheric Oxidation Processes and Reactivity with Environmental Radicals (e.g., Hydroxyl Radicals)

In the atmosphere, polychlorinated biphenyls (PCBs) primarily exist in the gas phase and are subject to oxidation, particularly by hydroxyl (OH) radicals. nih.gov The reaction with OH radicals is a dominant atmospheric degradation pathway for many organic compounds. utoronto.ca The mechanism of OH radical-initiated atmospheric oxidation of PCBs has been investigated using quantum chemistry methods. nih.gov

The reactivity of organic compounds with OH radicals can be estimated based on their chemical structure. utoronto.ca The presence of the nitro group (-NO₂) in 2,5-dichloro-4'-nitrobiphenyl, an electron-withdrawing group, influences the electron density of the aromatic rings and thus its reactivity towards electrophilic radicals like OH. epa.gov The interaction between the nitro group and the aromatic system has a significant impact on the chemical reactions the compound can undergo. epa.gov

Photochemical Degradation Pathways of Nitroaromatic Biphenyls

Photochemical degradation is another significant abiotic pathway for the transformation of nitroaromatic compounds in the environment. For instance, 3,3'-dichlorobenzidine (B165656), a related chlorinated biphenyl (B1667301) compound, is extremely photolabile in water and is expected to undergo photolysis in sunlit surface waters. cdc.gov Its half-life in natural sunlight in water was determined to be approximately 90 seconds. cdc.gov The photolysis of 3,3'-dichlorobenzidine yields monochlorobenzidine, benzidine, and other water-insoluble products. cdc.gov

Similarly, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) undergoes photochemical degradation. researchgate.net The photolysis of such compounds can be a crucial process in their environmental dissipation. usgs.gov For this compound, the presence of the nitro group and chlorine atoms on the biphenyl structure would likely influence its photochemical behavior, although specific studies on this compound are limited.

Biodegradation and Bioremediation of Nitroaromatic and Chlorinated Biphenyl Compounds

The biodegradation of nitroaromatic and chlorinated biphenyl compounds is a key process in their environmental remediation. mdpi.comnih.gov Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, mineralize these recalcitrant compounds. mdpi.comrsc.org

Microbial Transformation Pathways and Enzyme Systems (e.g., Nitroreductases)

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, often involving specialized enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com Nitroreductases are a class of flavoenzymes that catalyze the reduction of nitro groups on a wide variety of nitroaromatic compounds. oup.comgoogle.com These enzymes are crucial in the initial steps of biodegradation, converting the nitro group to nitroso, hydroxylamino, and finally amino derivatives. researchgate.net

There are two main types of bacterial nitroreductases:

Type I (oxygen-insensitive): These enzymes catalyze the sequential reduction of the nitro group by adding electron pairs from NAD(P)H. oup.com

Type II (oxygen-sensitive): These enzymes reduce the nitro group by adding a single electron, forming a nitro anion radical. oup.com

The reduction of the nitro group is often the first step in the biodegradation of nitroaromatic compounds. mdpi.com However, the presence of multiple electron-withdrawing nitro groups can make the aromatic ring resistant to oxidative degradation. mdpi.comrsc.org In some cases, the strong electron-withdrawing effect of the nitro group can inhibit the oxidation of the biphenyl system. worktribe.com

The degradation of chlorinated biphenyls often proceeds through dioxygenase-catalyzed reactions, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. mdpi.com For instance, the degradation of 2,4-D involves the cleavage of the ether bond by a dioxygenase, followed by hydroxylation to form a dichlorocatechol, which then undergoes ring cleavage. mdpi.com

Identification of Biologically Formed Degradation Products

The identification of degradation products is crucial for understanding the metabolic pathways and assessing the effectiveness of bioremediation. Studies on the biodegradation of 4-nitrobiphenyl (B1678912) by a gram-negative bacterial strain revealed several intermediate metabolites. tandfonline.com

Table 1: Identified Metabolites from the Biodegradation of 4-Nitrobiphenyl tandfonline.com

| Metabolite Name |

| 2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl |

| 3,4-dihydro-3,4-dihydroxy-4'-nitrobiphenyl |

| 3,4-dihydroxy-4'-nitrobiphenyl |

| 2-hydroxy-6-oxo-6-(4'-nitrophenyl) hexanoic acid |

| 4-nitrocinnamic acid |

| 2-hydroxy-4'-nitrobiphenyl |

| 4-hydroxy-4'-nitrobiphenyl |

| 2-hydroxy-3-nitroso-4'-nitrobiphenyl |

| 4-aminobenzoic acid |

In the case of the herbicide nitrofen (B51676) (2,4-dichloro-4'-nitrodiphenyl ether), a structurally related compound, the primary degradation product in soil was the corresponding 4'-amino derivative. inchem.orgkoreascience.kr Other identified metabolites included aminonitrofen and acetamidonitrofen. inchem.org

For 2,4,6-trinitrotoluene (B92697) (TNT), bacterial transformation can lead to the formation of amino-dimethyl-tetranitrobiphenyl isomers through nonenzymatic reactions of hydroxylamino-dinitrotoluene intermediates. nih.gov

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is generally not a significant degradation pathway for PCBs under typical environmental conditions due to the stability of the carbon-chlorine and carbon-carbon bonds. bioline.org.br However, the presence of other functional groups, such as an ether linkage in nitrofen, can make the molecule more susceptible to cleavage. inchem.org While this compound itself is hydrolytically stable, its degradation products might undergo further abiotic transformations. inchem.org

Adsorption to soil and sediment particles is another important environmental process for hydrophobic compounds like PCBs. bioline.org.br This process can reduce their bioavailability for microbial degradation and their mobility in the environment. bioline.org.br

Advanced Analytical Methodologies for 2,5 Dichloro 4 Nitrobiphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2,5-Dichloro-4'-nitrobiphenyl, enabling its separation from complex mixtures of other PCB congeners and environmental contaminants. lcms.czresearchgate.net The choice of chromatographic technique is dictated by the sample matrix, the required level of sensitivity, and the analytical objective, whether it is quantification or structural confirmation.

High-Performance Liquid Chromatography (HPLC) offers a robust platform for the analysis of nitrobiphenyl compounds. Method development for this compound typically involves a reverse-phase (RP) approach. sielc.com

Method Development: The development of a reliable HPLC method begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides effective separation for nonpolar to moderately polar compounds. nih.gov The mobile phase composition is then optimized; a typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.gov The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve better separation of complex mixtures. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitroaromatic chromophore of the compound exhibits maximum absorbance. michigan.gov

Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. nih.gov Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjptcp.com

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy). nih.govnih.gov

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH, flow rate, and column temperature. nih.gov

Table 1: Typical HPLC Method Parameters for Nitrobiphenyl Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., 60:40 v/v) | Elution of the analyte from the column. nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls retention time and separation efficiency. nih.gov |

| Detection | UV-Vis at specific wavelength (e.g., 254 nm) | Quantifies the analyte based on light absorbance. michigan.gov |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the HPLC system. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

Gas chromatography (GC) is a cornerstone technique for the analysis of PCBs due to their volatility and thermal stability. epa.govwiley.com For this compound, high-resolution capillary GC is essential for separating it from other structurally similar congeners. researchgate.netnih.gov

The separation of the 209 different PCB congeners is a significant analytical challenge because of their similar molecular structures. lcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) provides a powerful solution by using two columns with different stationary phase chemistries, significantly enhancing peak capacity and resolution. lcms.czresearchgate.net

Advanced Detectors:

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it exceptionally well-suited for detecting chlorinated molecules like this compound at trace levels. epa.gov It is a selective detector that provides high response for electrophilic substances.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a powerful detector that not only quantifies the analyte but also provides structural information based on its mass-to-charge ratio and fragmentation pattern. This is often referred to as GC-MS. nih.govnih.gov Time-of-flight (TOF) mass spectrometers are particularly advantageous in comprehensive GCxGC systems, offering high acquisition speeds necessary to characterize the very narrow peaks produced. researchgate.net

Table 2: Typical GC Method Parameters for PCB Congener Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused-silica capillary column (e.g., 80 m x 0.1 mm i.d.) with poly(5%-phenyl methyl)siloxane stationary phase. nih.gov | High-resolution separation of congeners. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. lcms.cz |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. oceanbestpractices.org |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | Elutes compounds based on their boiling points and interaction with the stationary phase. |

| Detector | ECD or Mass Spectrometer (e.g., TOFMS) | Sensitive detection and/or structural identification. lcms.czepa.gov |

For analyzing this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. eurl-pesticides.eunih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS is particularly useful for analyzing compounds that may be thermally labile or not sufficiently volatile for GC analysis. researchgate.net The initial LC separation simplifies the mixture before it enters the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion (for instance, the molecular ion of this compound) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of certainty in both identification and quantification, minimizing interferences from the sample matrix. researchgate.net This method has been successfully applied to the analysis of related compounds like 2,4-dinitrophenol (B41442) and its metabolites in biological fluids. nih.govresearchgate.net

Table 3: Typical LC-MS/MS Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the LC eluent. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | Selects precursor ions, fragments them, and analyzes product ions. |

| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. researchgate.net |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the selected precursor ion in the collision cell. |

Gas Chromatography (GC) Coupled with Advanced Detectors

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitro group (NO₂), the carbon-chlorine bonds (C-Cl), and the aromatic ring structure. The NIST WebBook provides an IR spectrum for the related compound 2',5'-Dichloro-4'-nitroacetanilide, which can serve as a reference for identifying similar functional groups. nist.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro Group | N-O Asymmetric Stretch | 1500 - 1570 |

| Nitro Group | N-O Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C-H Out-of-plane Bending | 690 - 900 |

| Carbon-Chlorine | C-Cl Stretch | 1000 - 1100 |

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structure of a compound. eurl-pesticides.eu When a molecule like this compound (exact mass: 266.985 Da lookchem.com) is analyzed, it is first ionized to form a molecular ion (M⁺).

The mass spectrum of this compound is distinguished by the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion at M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities that are indicative of the presence of two chlorine atoms.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a "fingerprint" for the compound's structure. Dominant fragmentation pathways for dichlorinated aromatic compounds often involve the cleavage of the C-N bond or the loss of a chlorine atom. nih.gov

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 267 | Molecular ion |

| [M-NO₂]⁺ | 221 | Loss of the nitro group |

| [M-Cl]⁺ | 232 | Loss of a chlorine atom |

| [M-NO₂-Cl]⁺ | 186 | Loss of nitro group and a chlorine atom |

| [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, its spectral characteristics can be reliably predicted based on established principles and data from analogous compounds. The key structural features influencing the NMR spectrum are the two distinct aromatic rings: the 1,4-disubstituted nitrophenyl ring and the 1,2,4-trisubstituted dichlorophenyl ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 4'-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted system. The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') are expected to be shifted downfield (higher ppm) compared to the protons meta to the nitro group (H-2' and H-6'). The protons on the 2,5-dichlorophenyl ring will present a more complex pattern due to their asymmetric substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl (B1667301) skeleton, as the molecule is asymmetric. The chemical shifts are influenced by the electronegativity of the substituents. Carbons bonded to chlorine atoms (C-2 and C-5) and the nitro group (C-4') will be significantly shifted. The quaternary carbons (C-1, C-1', C-2, C-4', and C-5) will typically show lower intensity signals compared to the protonated carbons.

The following table outlines the expected chemical shifts (δ) for this compound, extrapolated from data for similar structures like 2,5-dichloronitrobenzene, 4-nitrobiphenyl (B1678912), and other polychlorinated biphenyls. rsc.orgrsc.orgchemicalbook.comucl.ac.uktib.eu

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | ~138-142 |

| C-2 | - | ~132-135 |

| C-3 | ~7.45-7.55 | ~130-132 |

| C-4 | ~7.40-7.50 | ~128-131 |

| C-5 | - | ~133-136 |

| C-6 | ~7.60-7.70 | ~131-133 |

| C-1' | - | ~146-149 |

| C-2', C-6' | ~7.70-7.85 | ~129-131 |

| C-3', C-5' | ~8.25-8.40 | ~123-125 |

| C-4' | - | ~147-150 |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions. nih.govtaylorfrancis.com

The spectrum of this compound is expected to be dominated by the chromophoric system formed by the biphenyl structure in conjugation with the nitro group. The presence of chlorine atoms as auxochromes also influences the absorption maxima (λmax) and molar absorptivity (ε). nih.gov

Two primary absorption bands are anticipated for this compound:

K-Band: This is a high-intensity band resulting from the conjugated system of the two phenyl rings (the biphenyl moiety). For unsubstituted biphenyl, this band appears around 250 nm. In this compound, the presence of the nitro group in conjugation with the rings is expected to cause a significant bathochromic shift (a shift to a longer wavelength) of this band, likely into the 290-320 nm region. researchgate.netnih.gov

B-Band: This band, which arises from the benzenoid system, is of lower intensity and exhibits fine vibrational structure. For biphenyl, it appears around 280 nm. In substituted biphenyls, this band can be obscured or shifted. The presence of chlorine atoms, particularly those ortho to the phenyl-phenyl bond, can cause steric hindrance, twisting the rings out of planarity and leading to a hypsochromic shift (a shift to a shorter wavelength) and a decrease in intensity of the K-band. nih.govtaylorfrancis.com

The following table provides estimated UV-Vis absorption data for this compound based on known data for related compounds. researchgate.netnih.govresearchgate.net

| Anticipated Transition | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| K-Band (π → π) | ~290 - 320 | Ethanol or Hexane (B92381) | High-intensity band due to the conjugated nitrobiphenyl system. |

| B-Band (π → π) | ~270 - 290 | Ethanol or Hexane | Lower intensity band, may appear as a shoulder on the main K-band. |

Advanced Sample Preparation and Derivatization Strategies for Analysis

The accurate analysis of this compound, especially in complex environmental or biological matrices, necessitates effective sample preparation to isolate the analyte from interfering substances and concentrate it to detectable levels.

Advanced Sample Preparation Techniques:

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of chlorinated and nitroaromatic compounds from liquid samples. researchgate.netgoogle.com For this compound, a non-polar sorbent like C18 or a polymeric sorbent would be suitable for extracting the compound from aqueous matrices. The analyte is adsorbed onto the solid phase, interfering compounds are washed away, and the target compound is then eluted with a small volume of an appropriate organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate analytes based on their differential solubility in two immiscible liquids, typically water and an organic solvent. tib.eu Due to the lipophilic nature of this compound, it can be efficiently extracted from aqueous samples into organic solvents like hexane or dichloromethane.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for a wide range of organic pollutants, including polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). vanderbilt.edu This method involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for cleanup, removing interferences like lipids and pigments. This approach is highly effective for complex matrices like soil or sediment. vanderbilt.edu

Derivatization Strategies: Derivatization is sometimes employed to improve the analytical characteristics of a compound, particularly for gas chromatography (GC) analysis. While the nitro group provides good sensitivity for an Electron Capture Detector (ECD), derivatization can be used to enhance volatility or thermal stability. A common strategy for nitroaromatic compounds is reduction of the nitro group to an amine, followed by derivatization of the resulting amino group. For instance, the amine can be converted to a more volatile and thermally stable fluorinated derivative, which significantly enhances sensitivity for GC/ECD analysis. researchgate.net

Analytical Method Validation and Quality Assurance in Chemical Research

To ensure that data generated from the analysis of this compound is reliable, accurate, and reproducible, a comprehensive method validation and quality assurance (QA) program is essential. This is particularly crucial when dealing with trace-level analysis of environmental contaminants.

Method Validation Parameters: The validation of an analytical method for this compound would involve assessing several key performance characteristics: researchgate.netscispace.com

Precision: The closeness of agreement between a series of measurements, typically expressed as relative standard deviation (RSD).

Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials (CRMs) or spiked samples and expressed as percent recovery.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Assurance/Quality Control (QA/QC): A rigorous QA/QC protocol is necessary to monitor the performance of the analytical method over time. chemicalbook.comlookchem.com Key QA/QC measures include:

Method Blanks: Analyzing a sample free of the analyte that is carried through the entire sample preparation and analysis procedure to check for contamination. lookchem.com

Laboratory Control Samples (LCS): A blank sample spiked with a known concentration of the analyte, used to monitor the performance of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Samples of the matrix being tested are spiked with a known amount of the analyte to assess matrix effects on accuracy and precision.

Certified Reference Materials (CRMs): Analysis of materials with a certified concentration of the analyte to provide an independent check of method accuracy. chemicalbook.com

Interlaboratory Studies: Participation in proficiency testing schemes allows a laboratory to compare its results with those of other labs, providing an external measure of performance. chemicalbook.com

Impurity Profiling and Degradation Product Analysis

Understanding the potential impurities and degradation products of this compound is critical for assessing its purity, stability, and environmental fate.

Impurity Profiling: Impurities can be introduced during the synthesis of the compound. A common synthetic route to substituted biphenyls is the Suzuki or Ullmann coupling reaction. google.comvanderbilt.edu Potential impurities arising from such syntheses could include:

Isomeric Byproducts: Coupling reactions can sometimes lead to the formation of other positional isomers of dichloronitrobiphenyl.

Unreacted Starting Materials: Residual amounts of starting materials, such as 1,4-dichlorobenzene (B42874) or a 4-nitrophenylboronic acid derivative, may remain in the final product. orgsyn.org

Homocoupling Products: The reaction may produce small amounts of symmetrical biphenyls from the starting materials, such as 4,4'-dinitrobiphenyl (B73382) or a tetrachlorobiphenyl isomer.

Dehalogenated or Denitrated Products: Side reactions occurring during synthesis or purification could lead to the loss of a chlorine or nitro group.

Degradation Product Analysis: Nitroaromatic compounds are known to undergo degradation through various pathways, particularly in the environment. The primary degradation mechanisms for this compound would likely involve:

Reduction of the Nitro Group: The most common transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming 2,5-dichloro-4'-aminobiphenyl. This can occur under anaerobic conditions through microbial action.

Photodegradation: Exposure to UV light can lead to the degradation of nitrobiphenyls. nih.gov Photolytic degradation can be a significant pathway in aquatic environments and on soil surfaces.

Oxidative Degradation: Although the electron-withdrawing nature of the nitro and chloro substituents makes the aromatic rings resistant to oxidation, degradation by strong oxidizing agents or hydroxyl radicals can occur, potentially leading to ring cleavage and the formation of smaller organic acids.

Dechlorination: Under certain reductive conditions, microbial or chemical dechlorination could occur, leading to the formation of monochloronitrobiphenyl or nitrobiphenyl.

Emerging Research Directions and Potential Advanced Applications of Dichloro Nitrobiphenyl Systems

Exploration in Optoelectronic Materials Science

The field of optoelectronics, which involves devices that source, detect, and control light, is a significant area of exploration for novel organic materials. Dichloro-nitrobiphenyl systems are being investigated for their potential contributions to this field. The electronic properties of these molecules, influenced by the electron-withdrawing nature of the chlorine and nitro groups, can be tailored for specific optoelectronic applications.

Research into related nitro-substituted biphenyl (B1667301) compounds has shown their utility as building blocks for conjugated polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential use in organic electronics. The rigid biphenyl backbone of 2,5-dichloro-4'-nitrobiphenyl provides a stable framework that, when functionalized, could lead to materials with desirable charge transport and luminescent properties. For instance, derivatives of similar compounds, such as 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde, exhibit fluorescence, a key property for optoelectronic applications.

The performance of such materials is often evaluated by their frontier molecular orbital (FMO) energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals (Egap = ELUMO – EHOMO) is a critical parameter that determines the electronic and optical properties of a material. acs.org For dichloro-nitrobiphenyl systems, the specific arrangement of chloro and nitro substituents will dictate these energy levels and thus their suitability for various optoelectronic devices.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.099 g/mol |

| LogP | 5.09180 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Source: LookChem lookchem.com

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a range of applications, including optical switching, data storage, and microfabrication. researchgate.net The design of molecules with significant NLO properties often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

In the case of this compound, the nitro group acts as a strong electron-withdrawing group. While this specific compound lacks a strong electron-donating group, its biphenyl core provides a degree of π-conjugation. The potential for NLO applications could be enhanced by chemically modifying the structure to include a suitable donor group. The study of organometallic complexes has shown that the addition of a metal center can also be used to create or enhance NLO properties. researchgate.net

The investigation of NLO properties often involves techniques like the Z-scan method to measure the third-order NLO response. researchgate.net For dichloro-nitrobiphenyl systems, theoretical calculations, such as density functional theory (DFT), can be employed to predict their hyperpolarizability, a key measure of NLO activity.

Role in Liquid Crystal Materials Research

Liquid crystals (LCs) are a state of matter that has properties between those of a conventional liquid and a solid crystal. colorado.edu They are widely used in display technologies. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. Biphenyl derivatives are a common structural motif in liquid crystal molecules.

Research on the 4-alkoxy-4'-nitrobiphenyl family of liquid crystals has demonstrated that the nitro group can be a valuable component in designing LC materials. researchgate.net These compounds can exhibit different liquid crystal phases, such as nematic and smectic phases, depending on the length of their aliphatic chains. colorado.eduresearchgate.net The smectic A phase, in particular, has been studied for its use in scattering devices. researchgate.net

A key finding in this area is that replacing a cyano group with a nitro group in certain biphenyl-based liquid crystals can lead to a reduction in the voltage required to switch the material. researchgate.net This is a significant advantage for developing energy-efficient displays. The this compound molecule, with its polar nitro group and rigid biphenyl core, possesses the foundational characteristics of a mesogen, the fundamental unit of a liquid crystal. Further research could involve synthesizing derivatives with flexible alkyl or alkoxy chains to explore their potential as liquid crystal materials.

Table 2: Phases of Liquid Crystals

| Phase | Description |

|---|---|

| Isotropic | The least ordered phase, where the material is a true liquid. colorado.edu |

| Nematic | Molecules have a general directional orientation but are not arranged in layers. colorado.edu |

Twist-Bend Nematic (NTB) | A variation of the nematic phase with a helical twist. | | Smectic | Molecules are directionally ordered and arranged in layers. colorado.edu |

Smectic A (SmA) | Molecules are perpendicular to the layer planes. researchgate.net |

Smectic C (SmC) | Molecules are tilted with respect to the layer planes. researchgate.net |

Development as Advanced Chemical Probes or Intermediates

Beyond its potential in materials science, this compound serves as a valuable intermediate in organic synthesis. Its functional groups—the chlorine atoms and the nitro group—can be chemically transformed to create more complex molecules. For example, the nitro group can be reduced to an amino group, and the chlorine atoms can be replaced through nucleophilic substitution reactions.

This versatility makes it a useful building block for synthesizing a variety of target compounds. For instance, related nitrobiphenyl derivatives are used in the synthesis of neuroprotective nitrones and other biologically active molecules. The specific reactivity of this compound makes it a candidate for the development of advanced chemical probes, which are molecules designed to detect or interact with specific chemical species or biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichloro-4'-nitrobiphenyl, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated nitrobenzene precursors and boronic acid derivatives. Key parameters include solvent selection (e.g., DMF or THF), catalyst optimization (e.g., Pd(PPh₃)₄), and temperature control (80–120°C). Yield optimization requires careful purification via column chromatography, with monitoring by TLC or HPLC. Impurities such as dehalogenated byproducts can arise if reducing agents are improperly quenched .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Prioritize aromatic proton signals (δ 7.2–8.5 ppm) and nitro group-induced deshielding effects. Chlorine substituents split peaks due to spin-spin coupling .

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (m/z ~297 for [M+H]⁺) and chlorine isotope patterns (3:1 for two Cl atoms) .

Q. How can researchers ensure purity and assess batch consistency for this compound in experimental workflows?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column to quantify impurities. Purity thresholds (>95%) are critical for reproducibility. Differential scanning calorimetry (DSC) can detect polymorphic variations, while Karl Fischer titration ensures anhydrous conditions for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?